

Validation of Bromhexine's TMPRSS2 inhibitory activity against other known inhibitors

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Compound of Interest		
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Bromhexine's TMPRSS2 Inhibitory Activity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of Bromhexine against the Transmembrane Protease, Serine 2 (TMPRSS2) in relation to other known inhibitors. The information presented is collated from various in vitro studies to aid in the evaluation of Bromhexine as a potential therapeutic agent targeting TMPRSS2-dependent viral entry.

Executive Summary

Bromhexine, a widely used mucolytic agent, has been investigated for its potential to inhibit TMPRSS2, a crucial host cell protease for the entry of several viruses, including SARS-CoV-2. While some in vitro and in silico studies have suggested that Bromhexine can inhibit TMPRSS2 activity, there is conflicting evidence from enzymatic assays. This guide presents the available quantitative data on Bromhexine's inhibitory concentration and compares it with established TMPRSS2 inhibitors such as Camostat and Nafamostat, providing a balanced perspective for the research community.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bromhexine and other key TMPRSS2 inhibitors as reported in various studies. It is important to



note that variations in experimental conditions, such as the specific assay used and the source of the recombinant TMPRSS2, can influence the observed IC50 values.

Inhibitor	IC50 (nM)	Assay Type	Reference
Bromhexine hydrochloride	~1000	In vitro (Caco-2 cells)	[1][2]
Bromhexine hydrochloride	No inhibition detected	In vitro enzymatic assay	[3]
Nafamostat mesylate	0.27	In vitro enzymatic assay	[3]
Camostat mesylate	6.2	In vitro enzymatic assay	[3]
Avoralstat	2.73	In vitro enzymatic assay	[4]
Gabexate mesilate	130	In vitro enzymatic assay	[3]
Otamixaban	620	In vitro enzymatic assay	[5]
PCI-27483	1410	In vitro enzymatic assay	[4]
Antipain	748	In vitro enzymatic assay	[4]

Note: The IC50 value for Bromhexine from cell-based assays suggests a potential inhibitory effect on viral entry, which may involve TMPRSS2. However, the lack of inhibition in a direct enzymatic assay with purified TMPRSS2 in one key study raises questions about its direct mechanism of action and potency.[1][2][3]

Experimental Protocols

The most common method for determining the inhibitory activity of compounds against TMPRSS2 is the in vitro fluorogenic biochemical assay. The following is a generalized protocol



based on methodologies cited in the literature.[3][6]

In Vitro Fluorogenic TMPRSS2 Enzymatic Assay

Objective: To measure the ability of a test compound to inhibit the proteolytic activity of recombinant human TMPRSS2.

Materials:

- Recombinant human TMPRSS2 (catalytic domain)
- Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
- Test compounds (e.g., Bromhexine, Camostat) dissolved in DMSO
- 384-well or 1536-well black plates
- Fluorescence plate reader

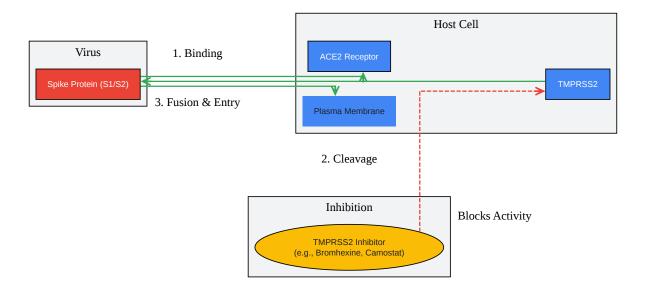
Procedure:

- Compound Plating: Dispense serial dilutions of the test compounds and controls (positive and negative) into the wells of the microplate.
- Substrate Addition: Add the fluorogenic peptide substrate to all wells.
- Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant TMPRSS2 to all wells except for the negative control wells.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes),
 protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).



 Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Mandatory Visualizations TMPRSS2 Signaling Pathway in Viral Entry

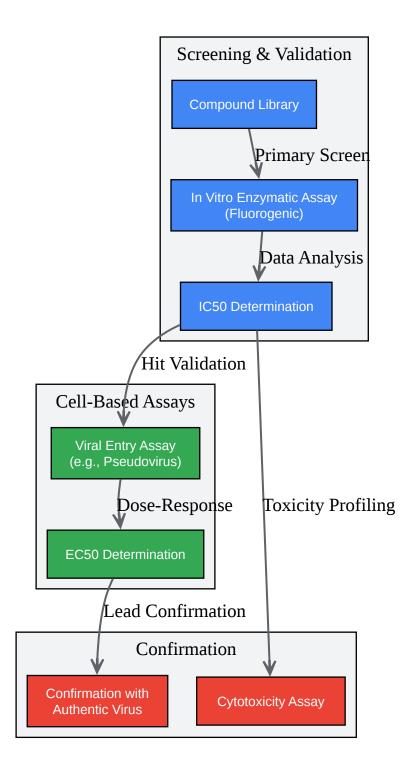


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Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.

Experimental Workflow for TMPRSS2 Inhibitor Validation





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Caption: A typical experimental workflow for identifying and validating TMPRSS2 inhibitors.



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